

Spectroscopic and Analytical Profile of Hydroxychloroquine Impurity E

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Compound of Interest		
Compound Name:	Hydroxychloroquine Impurity E	
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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic and analytical data for **Hydroxychloroquine Impurity E**. This document is intended for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of hydroxychloroquine.

Introduction

Hydroxychloroquine Impurity E is a known process-related impurity and potential degradation product of hydroxychloroquine.[1] Its chemical name is 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol.[2][3] The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be monitored and controlled to ensure the safety and efficacy of the final drug product. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate the identification and characterization of impurities above certain thresholds.[1]

This guide summarizes the known structural and analytical information for **Hydroxychloroquine Impurity E**, provides general experimental protocols for its characterization, and illustrates its logical relationship to the parent compound through a synthetic pathway diagram.



Chemical and Physical Data

A summary of the key chemical and physical properties of **Hydroxychloroquine Impurity E** is presented in Table 1.

Property	Value	Reference
Chemical Name	4-[(7-Chloro-4- quinolinyl)amino]-1-pentanol	[2][3]
Synonyms	Hydroxychloroquine EP Impurity E	[4]
CAS Number	10500-64-8	[2][3][4]
Molecular Formula	C14H17CIN2O	[2][3][5]
Molecular Weight	264.75 g/mol	[5]
Appearance	White to Off-White Solid	[4]

Spectroscopic Data

Detailed quantitative spectroscopic data for **Hydroxychloroquine Impurity E** is not widely available in the public domain. Characterization data, including NMR, MS, and IR spectra, are typically provided by commercial suppliers of the reference standard in their Certificate of Analysis.[4][5] However, the general characteristics expected from these analytical techniques are described below.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight of impurities. For **Hydroxychloroquine Impurity E**, the expected mass spectral data is summarized in Table 2.

lon	Expected m/z
[M+H] ⁺	265.11



Note: The exact mass may vary slightly depending on the instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules. While a specific, publicly available, and fully assigned NMR spectrum for **Hydroxychloroquine Impurity E** is not available, the expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts can be predicted based on its chemical structure. A study on hydroxychloroquine impurities utilized liquid chromatography-solid-phase extraction-nuclear magnetic resonance (LC-SPE-NMR) for the structural confirmation of unknown impurities, highlighting the importance of this technique.[6] Commercial suppliers of the reference standard confirm that ¹H NMR and ¹³C NMR data are available with the product.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **Hydroxychloroquine Impurity E** are listed in Table 3. This information is typically provided with the reference standard.[4][5]

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (alcohol)	3200-3600 (broad)
N-H (secondary amine)	3300-3500 (sharp)
C-H (aromatic)	3000-3100
C-H (aliphatic)	2850-3000
C=C, C=N (aromatic rings)	1500-1600
C-O (alcohol)	1050-1260
C-CI	600-800

Experimental Protocols

Detailed, validated experimental protocols for the analysis of **Hydroxychloroquine Impurity E** are often proprietary. However, general methodologies for the spectroscopic techniques



mentioned above are provided.

Mass Spectrometry (MS)

- Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
- Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF).
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for amino compounds.
- Mobile Phase: A typical mobile phase for the analysis of hydroxychloroquine and its impurities consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol).
- Data Acquisition: Full scan mode is used to determine the molecular weight, and tandem MS
 (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆) is used to dissolve the sample.
- Experiments: Standard ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be employed for complete structural assignment.

Infrared (IR) Spectroscopy

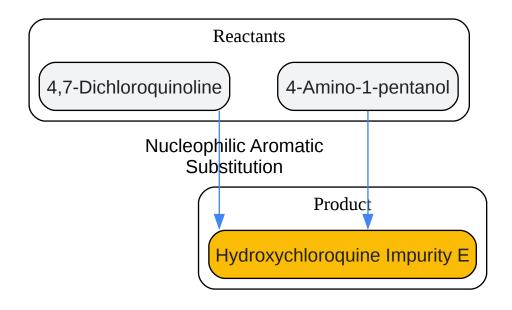
- Technique: Fourier Transform Infrared (FTIR) Spectroscopy.
- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr (potassium bromide) pellet.



• Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Formation Pathway

Hydroxychloroquine Impurity E is understood to be a process-related impurity, likely formed from a reaction involving a starting material or intermediate used in the synthesis of hydroxychloroquine.



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Synthetic pathway of **Hydroxychloroquine Impurity E**.

The diagram above illustrates the likely synthetic route to **Hydroxychloroquine Impurity E**, which involves a nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and 4-amino-1-pentanol.

Conclusion

This technical guide has summarized the currently available information on the spectroscopic and analytical properties of **Hydroxychloroquine Impurity E**. While detailed quantitative spectroscopic data is not publicly accessible, the information provided on its chemical properties, general spectral characteristics, and formation pathway serves as a valuable resource for researchers and drug development professionals. For definitive identification and quantification, it is recommended to use a qualified reference standard of



Hydroxychloroquine Impurity E, which will be accompanied by a comprehensive Certificate of Analysis containing detailed spectroscopic data.

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